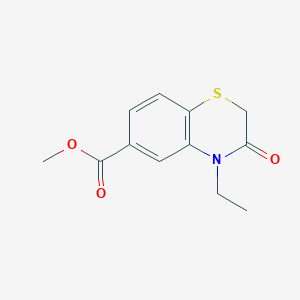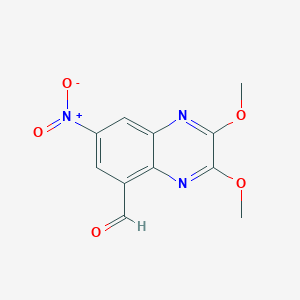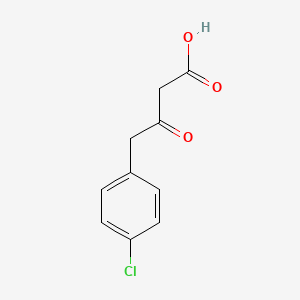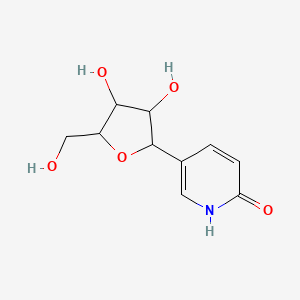
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Descripción general
Descripción
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, also known as Boc-hydrazine, is a chemical compound that has been widely used in scientific research for several years. It is a derivative of hydrazine and is commonly used as a reagent in the synthesis of various compounds. Boc-hydrazine is a white crystalline powder that is soluble in water and other organic solvents.
Aplicaciones Científicas De Investigación
Electrophilic Amination in Amino Acids
- Study: Electrophilic amination of amino acids with N-Boc-oxaziridines led to the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This method accommodates various functional groups encountered in amino acid side chains (Hannachi et al., 2004).
Asymmetric Synthesis Applications
- Study: A convenient asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines was achieved, involving the synthesis of the benzyl bromides and the alkylation of the glycine enolate derivative (Monclus et al., 1995).
Heterocyclic Compound Synthesis
- Study: 3-(4-Phenyl) benzoyl propionic acid was used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones (Soliman et al., 2010).
Partition Studies in Chemical Solutions
- Study: The partition of carboxylic acids between benzene and aqueous solution was studied, considering acids like acetic, propanoic, butanoic, pentanoic, hexanoic, and decanoic acids. This research contributes to understanding the solubility and partition behaviors of similar compounds (Fujii & Tanaka, 1981).
Green Synthesis Applications
- Study: The efficient green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides was achieved, indicating significant improvements in reaction times and yields, with potential pharmaceutical applications (Zaheer et al., 2015).
Phase Behavior in Ternary Systems
- Study: The phase behavior of the ternary system carbon dioxide+1-propanol+salicylic acid was experimentally studied, providing insights into the gas-anti-solvent (GAS) process, relevant for the pharmaceutical industry (Shariati & Peters, 2002).
Propiedades
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)

![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)





![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)



![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)